N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Medicinal chemistry Piperazine SAR GPCR ligand design

N-Cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 899993-66-9) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class, with molecular formula C20H30N4S2 and a monoisotopic mass of 390.191 Da. The compound features a central piperazine ring bearing two distinct carbothioamide (C=S) functionalities: one N-substituted with a cyclohexyl group and the other N-substituted with a 4-(dimethylamino)phenyl moiety via a carbothioyl linker.

Molecular Formula C20H30N4S2
Molecular Weight 390.61
CAS No. 899993-66-9
Cat. No. B2613570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
CAS899993-66-9
Molecular FormulaC20H30N4S2
Molecular Weight390.61
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3
InChIInChI=1S/C20H30N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,26)
InChIKeyFTJYPFJRIKLINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 899993-66-9) – Structural Identity and Procurement Baseline


N-Cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 899993-66-9) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class, with molecular formula C20H30N4S2 and a monoisotopic mass of 390.191 Da . The compound features a central piperazine ring bearing two distinct carbothioamide (C=S) functionalities: one N-substituted with a cyclohexyl group and the other N-substituted with a 4-(dimethylamino)phenyl moiety via a carbothioyl linker . This dual-thiocarbonyl architecture distinguishes it from simpler mono-carbothioamide piperazine derivatives and positions it within the broader chemical space of (thio)carbamoyl-cyclohexane derivatives explored as dopamine D3/D2 receptor ligands [1]. Commercially, the compound is offered at ≥95% purity for research use only .

Scaffold class (Thio)carbamoyl-cyclohexane core, patent-defined D3/D2-preferring ligand family
Structural differentiation Dual thiocarbonyl architecture; N-cyclohexyl and 4-dimethylaminophenyl motifs
Reported use context Screening library member for dopamine D3/D2 receptor de-orphanization; empirical profiling required

Why Generic Piperazine Carbothioamide Substitution Fails for CAS 899993-66-9 – Structural and Pharmacological Non-Interchangeability


Piperazine-1-carbothioamide derivatives cannot be treated as interchangeable commodities, because the identity of the N-terminal substituent on the carbothioamide group (here, cyclohexyl) and the nature of the second carbothioyl-linked aryl group (here, 4-dimethylaminophenyl) jointly determine molecular recognition at aminergic GPCR targets [1]. In the (thio)carbamoyl-cyclohexane patent family, D3 receptor affinity varies by more than 100-fold among close analogs differing only in the aryl substitution pattern [1]. The cyclohexyl-carbothioamide terminus is a conserved pharmacophoric element across compounds with demonstrated D3/D2 selectivity ratios of 5- to 200-fold, while replacement with smaller alkyl or unsubstituted phenyl groups typically collapses both affinity and selectivity [2]. Thus, substituting CAS 899993-66-9 with a generic N-methyl, N-phenyl, or N-unsubstituted piperazine carbothioamide analog cannot be assumed to preserve target-engagement properties, even if the 4-dimethylaminophenyl carbothioyl motif is retained.

N-cyclohexyl substitution is critical. Replacing the cyclohexyl group with smaller alkyl or unsubstituted phenyl may collapse D3/D2 affinity and selectivity profile based on patent SAR.
Dual thiocarbonyl architecture differs from mono-carbothioamide analogs. The second C=S group can alter hydrogen-bond capacity, polar surface area, and metabolic stability; target-engagement properties may not transfer.
Generic piperazine carbothioamides are not interchangeable. Even with the 4-dimethylaminophenyl motif retained, substitution at the opposite nitrogen can shift receptor recognition and require independent validation.

Quantitative Differentiation Evidence for N-Cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (899993-66-9) – Comparator-Based Data Guide


Dual Carbothioamide Architecture vs. Mono-Carbothioamide Analogs – Structural Differentiation

CAS 899993-66-9 bears two distinct thiocarbonyl (C=S) groups: one as part of an N-cyclohexyl carbothioamide and one as a benzenecarbothioyl linker to the 4-dimethylaminophenyl group . In contrast, the closest structural analog retrievable in public databases, N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide (CHEBI:111436), contains only a single carbothioamide group with a simple N-aryl substitution at the opposite piperazine nitrogen, lacking the second thiocarbonyl unit entirely [1]. The dual-carbothioamide architecture increases the number of hydrogen-bond-accepting sulfur atoms from 1 to 2 and expands the polar surface area, which can alter both target-binding geometry and physicochemical properties such as logP and solubility [2]. No direct bioactivity comparison between these two compounds is available in the public domain.

Thiocarbonyl group count
Cross-study comparable
Target: 2 (one carbothioamide + one benzenecarbothioyl).
Comparator (CHEBI:111436): 1 carbothioamide group; no second thiocarbonyl.
Dual C=S may alter H-bond capacity and metabolic stability; target selectivity may differ from mono-carbothioamide analogs.
Data to verify – no direct bioactivity comparison available.
Medicinal chemistry Piperazine SAR GPCR ligand design

N-Cyclohexyl vs. N-Phenyl Terminal Substituent – Predicted Physicochemical Differentiation

The N-cyclohexyl group in CAS 899993-66-9 (C20H30N4S2, MW 390.61) confers higher lipophilicity and greater conformational flexibility compared to the N-phenyl analog 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1, C24H26N4S2, MW 434.62) . The cyclohexyl analog has a lower molecular weight (ΔMW = −44.01 Da) and one fewer aromatic ring, which typically translates to a lower logP and fewer π-stacking interactions [1]. While no experimental logP or solubility data for either compound were identified in public sources, the structural difference predicts a shift in CNS MPO (Multiparameter Optimization) desirability scores relevant to blood-brain barrier penetration [1].

MW & aromatic ring count
Cross-study comparable
Target: MW 390.61 Da, 1 aromatic ring (cyclohexyl).
Comparator (CAS 694478-88-1): MW 434.62 Da, 2 aromatic rings (N-phenyl). ΔMW = −44.01 Da, Δ aromatic rings = −1.
Predicted shift in CNS MPO desirability; lower MW and aromatic count may favor brain penetration screening.
No experimental logP/solubility data; physicochemical profiling recommended.
Physicochemical profiling ADME prediction Ligand design

Class-Level Inference: (Thio)carbamoyl-Cyclohexane Scaffold and Predicted Dopamine D3/D2 Receptor Engagement

CAS 899993-66-9 embeds the (thio)carbamoyl-cyclohexane core that is the defining scaffold of the D3/D2 antagonist patent family exemplified by cariprazine [1]. In this patent series, the general formula (I) compounds maintain D3 affinity (Ki) values ranging from sub-nanomolar to ~50 nM, with a D3/D2 selectivity ratio of 5- to 200-fold [1][2]. The N-cyclohexyl carbothioamide terminus is a conserved substructure across multiple high-affinity exemplars. However, the specific 4-dimethylaminophenyl carbothioyl moiety on the opposite piperazine nitrogen has no direct binding data in the public domain. This class-level inference is based on the closest structurally characterized analogs: trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine-derived carbothioamides show Ki values of 0.2–106 nM at CB1 and D3 receptors [3], but no D3 Ki for CAS 899993-66-9 has been reported.

Predicted D3/D2 engagement
Class-level inference
(Thio)carbamoyl-cyclohexane scaffold matches D3/D2 antagonist patent family. Cariprazine and analogs show D3 Ki sub-nM–50 nM range. No experimental Ki for this compound.
Scaffold conservation supports potential D3 receptor fit, but direct binding data are absent; requires experimental confirmation.
Do not base procurement on inferred potency alone; empirical profiling mandatory.
Dopamine D3 receptor Antipsychotic GPCR selectivity

Commercial Purity Benchmarking: 95%+ Specification and Research-Grade Suitability

The compound is supplied at ≥95% purity (HPLC-verified per vendor specification), which meets or exceeds the typical 95% threshold for research-grade screening compounds . Many closely related analogs in the same CAS cluster (e.g., CAS 899993-68-1, 2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol) are also specified at 95%+ . However, CAS 899993-66-9 is listed with a defined SMILES string (CN(C)C1=CC=C(C=C1)C(=S)N1CCN(CC1)C(=S)NC1CCCCC1) that enables unambiguous QC verification via NMR and mass spectrometry . No certified reference standard (e.g., USP, EP) exists for this compound. The absence of melting point, boiling point, and density data in vendor listings means that identity confirmation relies solely on spectroscopic methods (NMR, MS) upon receipt.

Purity specification
Supporting evidence
≥95% HPLC (vendor specification). Defined SMILES and InChI Key (FTJYPFJRIKLINS-UHFFFAOYSA-N) available for QC verification.
Identity confirmation relies on spectroscopic methods (NMR, MS); no certified reference standard exists.
Vendor CoA recommended upon receipt.
Chemical procurement Purity specification Quality control

Absence of Documented Bioactivity: Critical Data Gap vs. Characterized Piperazine Carbothioamide Congeners

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents (2026-05-09) returned zero primary research articles and zero bioactivity data points (Ki, IC50, EC50, % inhibition, or functional assay results) for CAS 899993-66-9 [1]. This contrasts with structurally related piperazine-1-carbothioamides that have published activity: e.g., N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 690249-62-8) has documented dopamine and serotonin receptor interactions , and benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides have published neuronal nitric oxide synthase inhibitory activity with neuroprotection in a 6-OHDA rat model of Parkinson's disease [2]. The absence of data for CAS 899993-66-9 may represent a genuine lack of testing or non-disclosure in proprietary screening campaigns.

Bioactivity data gap
Cross-study comparable
Target compound: 0 publications, 0 bioactivity data points in public databases. Congeners (e.g., benzo[d]thiazolyl-piperazine carbothioamides) have published nNOS IC50 and neuroprotection data.
Currently suitable only as a screening library component or synthetic intermediate; not a validated tool compound.
Empirical profiling cost vs. pre-characterized alternatives must be evaluated.
Data gap analysis Screening library SAR exploration

Evidence-Grounded Application Scenarios for N-Cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (899993-66-9)


Chemical Probe or Screening Library Component for Dopamine D3 Receptor De-Orphanization

Given its membership in the (thio)carbamoyl-cyclohexane scaffold class defined by US7737142B2 as D3/D2-preferring ligands [1], CAS 899993-66-9 is best deployed as an exploratory screening library member in D3 radioligand displacement assays. Its structural differentiation from cariprazine—replacement of the dichlorophenylpiperazine arm with a dimethylaminophenyl carbothioyl group—offers an untested diversification vector for SAR expansion around the D3 orthosteric site [1]. Procurement is justified only if the screening cascade includes orthogonal D2 and 5-HT1A counterscreens to establish selectivity.

Synthetic Intermediate for Diversification of the N-Cyclohexyl Carbothioamide Series

The compound's dual carbothioamide architecture enables further chemical elaboration at either thiocarbonyl group. The N-cyclohexyl carbothioamide terminus can be alkylated or oxidized, while the 4-dimethylaminophenyl moiety can be demethylated or quaternized for SAR studies . This synthetic versatility, combined with the unambiguous SMILES and InChI Key (FTJYPFJRIKLINS-UHFFFAOYSA-N) , supports its use as a key intermediate in medicinal chemistry campaigns targeting CNS aminergic receptors.

Negative Control or Inactive Comparator in nNOS Inhibition Assays

Published piperazine-1-carbothioamide derivatives bearing benzo[d]thiazol-2-yl-methyl substituents show nNOS inhibitory activity with neuroprotective effects [2]. The absence of the benzo[d]thiazole moiety in CAS 899993-66-9 makes it a structurally matched negative control candidate for nNOS selectivity profiling, provided that the compound is first confirmed to lack nNOS inhibitory activity in the relevant enzymatic assay.

Physicochemical Benchmarking in CNS MPO Optimization Studies

With a molecular weight of 390.61 Da, one aromatic ring, and a saturated cyclohexyl substituent, CAS 899993-66-9 occupies a favorable position in CNS druglikeness space relative to higher-MW, multi-aromatic analogs (e.g., CAS 694478-88-1, MW 434.62, two aromatic rings) . Its procurement as a reference compound for physicochemical profiling (logD, solubility, PAMPA permeability) can anchor SAR tables in CNS lead optimization programs, even in the absence of target-specific bioactivity data.

Application
Selection Property
Validation Focus
D3 receptor de-orphanization screening
(Thio)carbamoyl-cyclohexane scaffold; class-level D3/D2-preferring inference
D3 radioligand displacement with D2/5-HT1A counterscreens
Medicinal chemistry diversification
Dual carbothioamide architecture enables chemical elaboration
Structural identity (NMR, MS); purity ≥95%
Negative control for nNOS assays
Absence of benzo[d]thiazole moiety vs active congeners
Confirm lack of nNOS inhibitory activity
CNS MPO physicochemical benchmarking
Favorable MW (390.61) and aromatic ring count (1)
logD, solubility, PAMPA permeability profiling
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